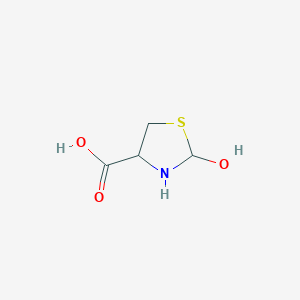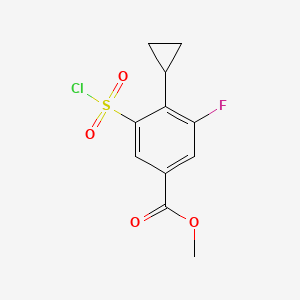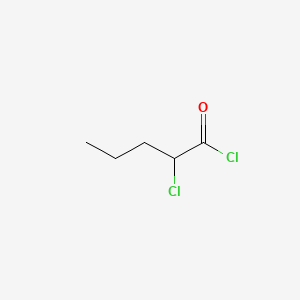
8-Fluoro-7-(hydroxymethyl)-3-isopropylquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-7-(hydroxymethyl)-3-isopropylquinoxalin-2(1H)-one is a quinoxaline derivative known for its unique chemical structure and potential applications in various fields. This compound features a fluorine atom at the 8th position, a hydroxymethyl group at the 7th position, and an isopropyl group at the 3rd position of the quinoxaline ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 8-Fluoro-7-(hydroxymethyl)-3-isopropylquinoxalin-2(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 8-fluoroquinoxaline with formaldehyde and isopropylamine under controlled conditions. The reaction typically proceeds through a series of steps, including nucleophilic substitution and condensation reactions, to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
8-Fluoro-7-(hydroxymethyl)-3-isopropylquinoxalin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 8-Fluoro-7-(hydroxymethyl)-3-isopropylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis.
Comparaison Avec Des Composés Similaires
8-Fluoro-7-(hydroxymethyl)-3-isopropylquinoxalin-2(1H)-one can be compared with other quinoxaline derivatives, such as:
8-Fluoro-7-hydroxy-4-methylcoumarin: This compound also contains a fluorine atom and a hydroxyl group but differs in its overall structure and functional groups.
8-Fluoro-7-methylisoquinoline: Similar in having a fluorine atom, but with a different ring structure and functional groups.
8-Fluoro-7-methylbenzo[a]anthracene: Another fluorine-containing compound with a polycyclic aromatic structure.
Propriétés
Formule moléculaire |
C12H13FN2O2 |
|---|---|
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
8-fluoro-7-(hydroxymethyl)-3-propan-2-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H13FN2O2/c1-6(2)10-12(17)15-11-8(14-10)4-3-7(5-16)9(11)13/h3-4,6,16H,5H2,1-2H3,(H,15,17) |
Clé InChI |
MCGPUFWDENDEDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(C(=C(C=C2)CO)F)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid](/img/structure/B13942501.png)




![2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)


![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)

